Imipramine pamoate
Overview
Description
Imipramine Pamoate is a tricyclic antidepressant primarily used in the treatment of depression and certain anxiety disorders. It is a salt form of imipramine, which was the first tricyclic antidepressant introduced for medical use in the late 1950s . This compound is known for its efficacy in treating nocturnal enuresis (bedwetting) in children and has been used in various psychiatric conditions .
Preparation Methods
The preparation of Imipramine Pamoate involves a two-step process. The first step is the synthesis of imipramine base, which is then reacted with pamoic acid to form this compound . The reaction typically involves the following steps:
Reacting Imipramine Base and Pamoic Acid: Imipramine base is reacted with pamoic acid in a suitable solvent such as dichloromethane, ethyl acetate, or acetone.
Stirring and Precipitation: The mixture is stirred at a temperature ranging from 20°C to 50°C for about 12 to 16 hours.
Chemical Reactions Analysis
Imipramine Pamoate undergoes various chemical reactions, including:
Oxidation: Imipramine can be oxidized to form desipramine, a major metabolite.
Reduction: Reduction reactions can convert imipramine to its secondary amine derivatives.
Substitution: Imipramine can undergo substitution reactions, particularly at the nitrogen atom in the side chain.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include desipramine and other secondary amine derivatives .
Scientific Research Applications
Imipramine Pamoate has a wide range of scientific research applications:
Mechanism of Action
Imipramine Pamoate works by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin in the brain . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons . This leads to an increase in the levels of norepinephrine and serotonin in the synaptic cleft, which helps alleviate symptoms of depression and anxiety .
Comparison with Similar Compounds
Imipramine Pamoate is part of the tricyclic antidepressant class, specifically a dibenzazepine derivative. Similar compounds include:
Desipramine: A secondary amine TCA, which is a metabolite of imipramine.
Clomipramine: A chlorinated derivative of imipramine, used primarily for obsessive-compulsive disorder.
Trimipramine: A methylated derivative of imipramine, known for its sedative effects.
Lofepramine: A desipramine derivative with a different side chain, used for depression.
This compound is unique due to its specific salt form, which provides different pharmacokinetic properties compared to its hydrochloride counterpart .
Biological Activity
Imipramine pamoate, a tricyclic antidepressant (TCA), is primarily used for the treatment of depression and exhibits significant biological activity through its pharmacological mechanisms. This article delves into its biological activity, including absorption, metabolism, pharmacodynamics, and clinical findings.
Chemical Structure and Formulation
This compound is a salt form of imipramine, which is chemically designated as 3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyldimethylamine. The pamoate salt enhances its pharmacological properties by improving solubility and bioavailability compared to other formulations like imipramine hydrochloride .
This compound functions primarily by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin in the brain. This action increases the concentration of these neurotransmitters in the synaptic cleft, which is crucial for alleviating symptoms of depression .
Key Mechanisms:
- Norepinephrine Reuptake Inhibition : Blocks the norepinephrine transporter (NET), enhancing adrenergic signaling.
- Serotonin Reuptake Inhibition : Inhibits the serotonin transporter (SERT), increasing serotonin levels.
- Antimuscarinic Activity : Exhibits moderate anticholinergic effects, which may contribute to side effects but also therapeutic benefits in certain contexts .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive distribution:
- Absorption : Over 95% absorbed after oral administration, with peak plasma concentrations reached within 2 to 6 hours .
- Bioavailability : Ranges from 29% to 77%, influenced by individual metabolic differences.
- Volume of Distribution : High volume (10-20 L/kg), indicating significant tissue uptake, particularly in the brain where concentrations can be 30-40 times higher than in systemic circulation .
- Protein Binding : Approximately 60-96% bound to plasma proteins, mainly albumin and α1-acid glycoprotein .
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP1A2, CYP3A4, CYP2C19), with desipramine being a significant active metabolite .
- Half-life : Mean half-life is around 12 hours for imipramine and 22.5 hours for desipramine .
Clinical Efficacy
This compound has been evaluated in various clinical studies for its efficacy in treating depression. A controlled study demonstrated its effectiveness in patients with endogenous depression, showing significant improvements compared to placebo groups .
Case Studies:
- Single-Dose Administration Study : A study found that a single dose of this compound effectively improved depressive symptoms in patients diagnosed with major depressive disorder. Patients reported enhanced mood and reduced anxiety levels within days of administration .
- Long-Term Use Observations : Longitudinal studies indicate that patients on this compound maintain symptom relief over extended periods without significant loss of efficacy or increase in side effects .
Side Effects and Considerations
While this compound is effective, it is associated with several side effects due to its anticholinergic properties:
- Common side effects include dry mouth, constipation, urinary retention, and blurred vision.
- Serious adverse effects can involve cardiovascular issues such as arrhythmias and hypotension.
- It is contraindicated in children due to risks of overdose and should be used cautiously in populations with hepatic or renal impairment .
Properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.2C19H24N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-11H,7,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQZYOJIXDMZSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H64N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143484 | |
Record name | Imipramine pamoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-24-8 | |
Record name | Imipramine pamoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imipramine pamoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80143484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with 10,11-dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propylamine (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.174 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIPRAMINE PAMOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC34P30298 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.